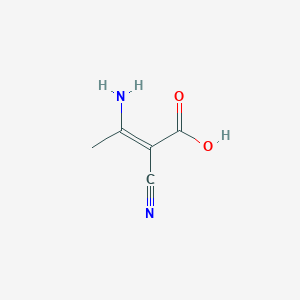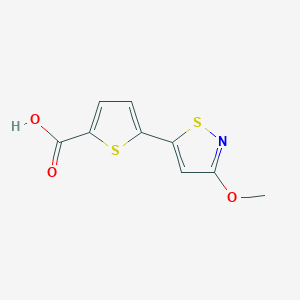![molecular formula C12H9N3O3 B15257452 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of significant interest in organic chemistry. It features a pyrazole ring, a cyanophenyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-cyanophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid
Solvents: Ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the pyrazole ring or cyanophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include substituted pyrazoles, cyanophenyl derivatives, and various acetic acid derivatives.
Scientific Research Applications
2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- 2-[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- 2-[2-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Uniqueness
2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized compounds.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[2-(4-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O3/c13-6-8-1-3-10(4-2-8)15-12(18)9(7-14-15)5-11(16)17/h1-4,7,14H,5H2,(H,16,17) |
InChI Key |
DDXCZBGGEHIYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)
![3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)


![Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257393.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B15257394.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde](/img/structure/B15257408.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15257409.png)
![2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B15257417.png)


![2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B15257450.png)
